molecular formula C14H24N2 B124855 (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine CAS No. 140848-67-5

(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine

Cat. No. B124855
M. Wt: 220.35 g/mol
InChI Key: JLTVNRULFIBVDV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine, also known as 6-DAP, is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves its binding to the α3β4 subtype of nicotinic acetylcholine receptors, which are located on dopamine neurons in the brain. This binding inhibits the release of dopamine, which is a neurotransmitter involved in the regulation of reward and motivation. By blocking the release of dopamine, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.

Biochemical And Physiological Effects

In addition to its effects on dopamine release, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in lab experiments is its selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in dopamine release and addiction. However, one limitation of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. Another area of interest is the use of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine and its potential uses in the treatment of neurodegenerative diseases.
In conclusion, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors makes it a potential target for the development of new treatments for addiction and other neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.

Synthesis Methods

The synthesis of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves the reaction of 1,2,3,4-tetrahydro-β-carboline with propylamine in the presence of a reducing agent. The resulting product is purified through a series of chromatography steps to obtain the pure compound.

Scientific Research Applications

(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the α3β4 subtype of nicotinic acetylcholine receptors, which are involved in the regulation of dopamine release in the brain. This makes it a potential target for the development of new treatments for addiction and other neurological disorders.

properties

CAS RN

140848-67-5

Product Name

(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine

InChI

InChI=1S/C14H24N2/c1-3-9-15(10-4-2)14-8-7-13-6-5-11-16(13)12-14/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m0/s1

InChI Key

JLTVNRULFIBVDV-AWEZNQCLSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=CC=CN2C1

SMILES

CCCN(CCC)C1CCC2=CC=CN2C1

Canonical SMILES

CCCN(CCC)C1CCC2=CC=CN2C1

synonyms

6-DIP-5,6,7,8-TETIND
6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine
6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isome

Origin of Product

United States

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